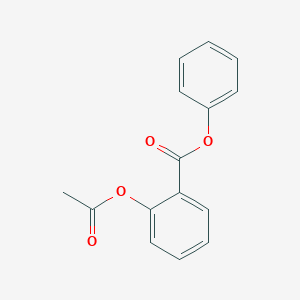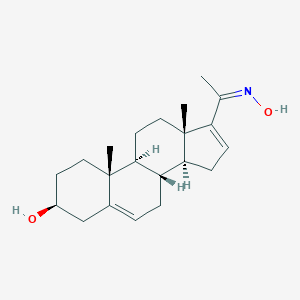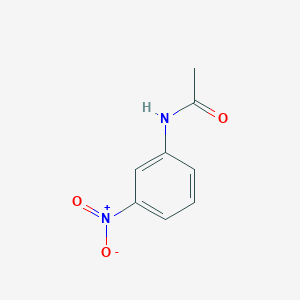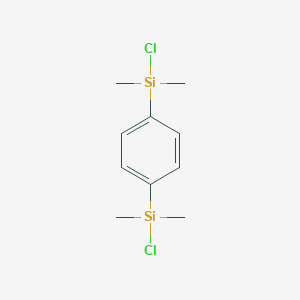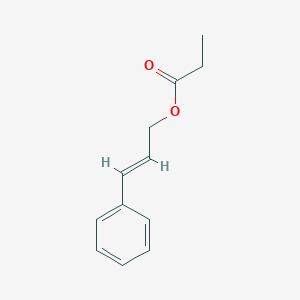
Chromium(2+);difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(2+);difluoride is a chemical compound that has attracted the attention of many researchers due to its unique properties and potential applications in various fields. This compound is also known as CrF2, and it is an inorganic compound that consists of chromium in its +2 oxidation state and two fluoride ions.
Mécanisme D'action
The mechanism of action of chromium(2+);difluoride is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst, which can activate certain substrates and facilitate chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of chromium(2+);difluoride. However, some studies have shown that exposure to this compound can cause respiratory and skin irritation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using chromium(2+);difluoride in lab experiments is its high stability and low reactivity, which makes it a suitable candidate for various reactions. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on chromium(2+);difluoride. One possible direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the exploration of its potential applications in other fields, such as medicine and energy storage. Additionally, more research is needed to understand the mechanism of action and the potential toxic effects of this compound.
Méthodes De Synthèse
The synthesis of chromium(2+);difluoride can be achieved through various methods, including the reaction of chromium(II) acetate with hydrogen fluoride gas or the reaction of chromium(II) oxide with hydrofluoric acid. Another method involves the reaction of chromium(II) chloride with ammonium fluoride in anhydrous ammonia.
Applications De Recherche Scientifique
Chromium(2+);difluoride has been widely studied for its potential applications in various fields, including catalysis, materials science, and nanotechnology. In catalysis, this compound has shown promising results in the oxidation of alcohols and the reduction of nitro compounds. In materials science, CrF2 has been used as a precursor for the synthesis of other materials such as chromium(III) oxide and chromium(III) fluoride. In nanotechnology, CrF2 has been used as a building block for the synthesis of magnetic nanoparticles.
Propriétés
IUPAC Name |
chromium(2+);difluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2FH/h;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFYGEKNFJULJY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Cr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.993 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromous fluoride | |
CAS RN |
10049-10-2 |
Source


|
| Record name | Chromium fluoride (CrF2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CHROMOUS FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53XZY98IXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

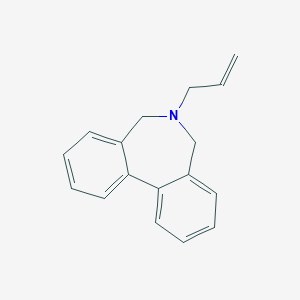
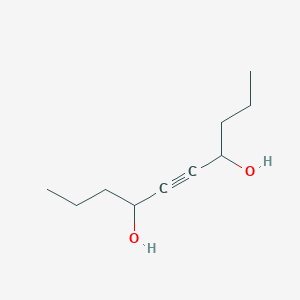
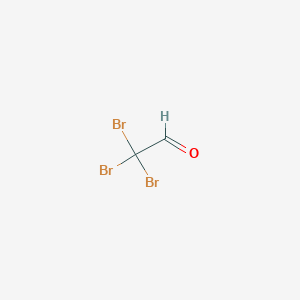
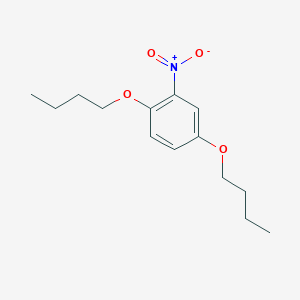
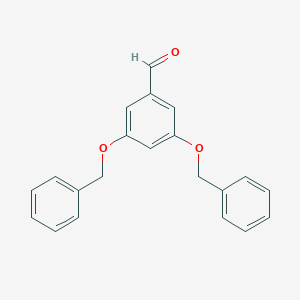
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)
